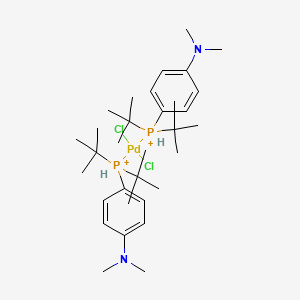

PdCl2(Amphos)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H58Cl2N2P2Pd+2 |

|---|---|

Molecular Weight |

710.1 g/mol |

IUPAC Name |

ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;dichloropalladium |

InChI |

InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2 |

InChI Key |

DWOZNANUEDYIOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl₂(Amphos)₂]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), commonly referred to as PdCl₂(Amphos)₂, is a highly effective and versatile palladium(II) catalyst. It is particularly valued for its efficacy in a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of PdCl₂(Amphos)₂, with a focus on practical experimental details and data presentation for the research community.

Physicochemical Properties

PdCl₂(Amphos)₂ is a yellow, air-stable solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₃₂H₅₆Cl₂N₂P₂Pd | [1][2][3] |

| Molecular Weight | 708.07 g/mol | [1][3] |

| Appearance | Yellow to orange powder/crystals | [3] |

| CAS Number | 887919-35-9 | [1][2][4] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | |

| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere. | [2] |

Synthesis of PdCl₂(Amphos)₂

The synthesis of PdCl₂(Amphos)₂ is typically achieved through the reaction of a palladium(II) precursor with two equivalents of the Amphos ligand ((4-dimethylaminophenyl)di-tert-butylphosphine). A common and effective method utilizes (1,5-cyclooctadiene)palladium(II) dichloride as the palladium source.

Experimental Protocol: Synthesis from (1,5-Cyclooctadiene)palladium(II) dichloride

This protocol outlines a representative synthesis of PdCl₂(Amphos)₂.

Materials:

-

(1,5-Cyclooctadiene)palladium(II) dichloride (Pd(cod)Cl₂)

-

(4-dimethylaminophenyl)di-tert-butylphosphine (Amphos)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a reaction flask, add (1,5-cyclooctadiene)palladium(II) dichloride.

-

Purge the flask with a stream of inert gas (Nitrogen or Argon) to establish an inert atmosphere.

-

Add two equivalents of (4-dimethylaminophenyl)di-tert-butylphosphine to the flask.

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by the precipitation of the yellow product.

-

After stirring for a sufficient period (e.g., overnight) to ensure complete reaction, the solid product is isolated.

-

Isolate the product by filtration.

-

Wash the filtered solid with a small amount of cold, anhydrous THF to remove any unreacted starting materials.

-

Dry the product under vacuum to yield PdCl₂(Amphos)₂ as a yellow powder.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of PdCl₂(Amphos)₂.

Spectral Characterization

| Technique | Expected Chemical Shifts (δ) and Multiplicities |

| ¹H NMR | Aromatic protons, N-methyl protons, and tert-butyl protons. |

| ³¹P NMR | A single resonance in the phosphine region, indicative of the two equivalent phosphorus atoms coordinated to the palladium center. |

Applications in Organic Synthesis

PdCl₂(Amphos)₂ is a preeminent catalyst for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its high activity and stability make it suitable for coupling a wide range of substrates, including challenging heteroaryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide and a Boronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using PdCl₂(Amphos)₂.

Materials:

-

Aryl halide (e.g., aryl chloride, bromide, or iodide)

-

Aryl boronic acid

-

PdCl₂(Amphos)₂ (catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide, aryl boronic acid, base, and PdCl₂(Amphos)₂.

-

Purge the vessel with an inert gas.

-

Add the solvent system to the reaction mixture.

-

Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Safety Information

PdCl₂(Amphos)₂ should be handled by trained personnel in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

PdCl₂(Amphos)₂ is a robust and highly active palladium catalyst with broad applicability in synthetic organic chemistry. Its air-stability and effectiveness in coupling challenging substrates make it a valuable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.

References

In-Depth Technical Guide: Characterization of PdCl2(Amphos)2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II), commonly known as PdCl2(Amphos)2. This palladium complex is a highly effective and versatile catalyst in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceutical agents.

Core Compound Information

| Property | Data |

| Chemical Name | Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) |

| Common Name | This compound |

| CAS Number | 887919-35-9 |

| Molecular Formula | C32H56Cl2N2P2Pd |

| Molecular Weight | 708.08 g/mol |

| Appearance | Light yellow to yellow to orange powder or crystalline solid.[1] |

| Primary Application | Catalyst for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2] |

Synthesis and Handling

Detailed experimental protocols for the synthesis of this compound have been reported, ensuring its accessibility for research and development. The compound is air-stable, which simplifies handling compared to many other phosphine-based palladium catalysts.

Experimental Protocols

Two common methods for the synthesis of this compound are outlined below:

Method 1: From (1,5-Cyclooctadiene)palladium(II) dichloride

-

Reaction: (1,5-Cyclooctadiene)palladium(II) dichloride is reacted with two equivalents of di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) in an inert solvent.

-

Procedure: To a solution of (1,5-cyclooctadiene)palladium(II) dichloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of di-tert-butyl(4-dimethylaminophenyl)phosphine in THF is added. The reaction mixture is stirred at room temperature, during which the product precipitates as a solid. The solid is then collected by filtration, washed with fresh solvent, and dried under vacuum to yield the desired product.

Method 2: From Bis(acetonitrile)palladium(II) dichloride

-

Reaction: Bis(acetonitrile)palladium(II) dichloride is used as the palladium precursor and is reacted with the Amphos ligand.

-

Procedure: In a reaction vessel under an inert atmosphere, bis(acetonitrile)palladium(II) dichloride is suspended in anhydrous THF. To this suspension, di-tert-butyl(4-dimethylaminophenyl)phosphine is added, and the mixture is stirred at room temperature. The product, this compound, precipitates from the solution and is isolated by filtration, followed by washing and drying.

The synthesis workflow can be visualized as follows:

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and structure of the catalyst. The following tables summarize the available quantitative data for this compound.

Elemental Analysis

Elemental analysis is a fundamental technique to verify the empirical formula of a synthesized compound.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 54.26 | 51.6 - 57.0 |

| Hydrogen (H) | 7.97 | Not Reported |

| Nitrogen (N) | 3.95 | 3.7 - 4.3 |

| Chlorine (Cl) | 10.01 | 9.5 - 10.5 |

| Palladium (Pd) | 14.99 | ~15.0, ≥14.27 |

Note: Experimental ranges are compiled from various sources. A purity of >98.0% has been reported based on elemental analysis. A certificate of analysis for one batch reported a purity of ≥97.0%.

Spectroscopic Data

Spectroscopic methods are critical for elucidating the structure of the complex. While detailed spectra are not consistently available in the public domain, the following information has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

To date, detailed mass spectrometry data for this compound, including fragmentation patterns, has not been reported in the reviewed literature.

Logical Relationship in Catalysis

This compound serves as a precatalyst that, upon activation, generates the active catalytic species for cross-coupling reactions. The general logical flow of its role in a Suzuki-Miyaura coupling is depicted below.

Conclusion

This compound is a well-established and commercially available precatalyst with significant applications in synthetic chemistry. While detailed spectroscopic and crystallographic data are not widely disseminated in peer-reviewed literature, the available information from patents and supplier documentation provides a solid foundation for its use. The synthetic procedures are straightforward, and the reported elemental analysis confirms the composition and high purity of the commercially available material. For researchers and professionals in drug development, this compound represents a reliable and efficient tool for the construction of complex molecular architectures. It is recommended that users refer to the supplier's certificate of analysis for batch-specific purity information.

References

The Mechanism of PdCl2(Amphos)2 in Suzuki Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of catalyst is paramount to the success of these transformations, particularly when employing challenging substrates such as heteroaryl chlorides. PdCl2(Amphos)2, an air-stable palladium(II) precatalyst bearing the bulky, electron-rich phosphine ligand di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos), has emerged as a highly effective catalyst for such reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in Suzuki coupling, detailing the catalytic cycle, the critical role of the Amphos ligand, and relevant experimental protocols.

The Catalytic Cycle: A Step-by-Step Analysis

The Suzuki-Miyaura coupling reaction catalyzed by this compound proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The this compound precatalyst is first reduced in situ to the active Pd(0) species.

Oxidative Addition

The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to the coordinatively unsaturated 14-electron Pd(0) complex, L₂Pd⁰ (where L = Amphos). This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halogen bond, resulting in a square planar Pd(II) complex, L₂Pd(R¹)(X). The bulky and electron-donating nature of the Amphos ligand plays a crucial role in this step by increasing the electron density on the palladium center, which facilitates the oxidative addition process.[1][2]

Transmetalation

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other anionic ligand on the palladium complex is replaced by the R² group, yielding a new Pd(II) complex, L₂Pd(R¹)(R²). The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[2]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the Amphos ligand is thought to promote this step by creating steric pressure around the palladium center, favoring the formation of the C-C bond.[1][2]

The Pivotal Role of the Amphos Ligand

The efficacy of this compound in Suzuki coupling, particularly with challenging substrates like heteroaryl chlorides, is largely attributed to the unique properties of the Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) ligand.

-

Bulky and Electron-Rich Nature: The tert-butyl groups on the phosphorus atom create significant steric bulk, which promotes the formation of the highly reactive, monoligated Pd(0) intermediate (LPd⁰). This species is more reactive in the oxidative addition step compared to the bis-ligated complex. The electron-donating p-dimethylamino group on the phenyl ring increases the electron density at the palladium center, further facilitating oxidative addition.[1][2]

-

Stability: The this compound complex is air-stable, making it convenient to handle and store compared to many other palladium precatalysts.[3]

Quantitative Data Summary

While specific kinetic data for each step of the catalytic cycle with this compound is not extensively reported in the literature, comparative studies with other palladium catalysts highlight its efficiency, particularly for the coupling of heteroaryl chlorides.

| Catalyst | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp (°C) | Ref. |

| This compound | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 2-(o-tolyl)-3-pyridinamine | 79 | 5 | 90 | |

| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 (MW) | 120 | [4] |

| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | [4] |

| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 97 | 2 | RT | [4] |

Experimental Protocols

Synthesis of 2-(o-tolyl)-3-pyridinamine using this compound

This protocol details the Suzuki-Miyaura cross-coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid catalyzed by this compound.

Materials:

-

3-Amino-2-chloropyridine (0.8 g, 6.2 mmol)

-

2-Methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.)

-

This compound (0.044 g, 0.062 mmol, 1 mol%)

-

Potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.)

-

Toluene (20 mL)

-

Deionized water (2 mL)

-

Ethyl acetate

-

1 M Sodium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, this compound, and potassium carbonate.

-

Add toluene and deionized water to the vessel.

-

Under a nitrogen atmosphere, reflux the reaction mixture at 90 °C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate.

-

Wash the organic layer with 1 M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to obtain 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and the experimental workflow.

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with this compound.

Figure 2: Experimental workflow for the synthesis of 2-(o-tolyl)-3-pyridinamine.

Conclusion

This compound stands out as a robust and highly effective precatalyst for Suzuki-Miyaura cross-coupling reactions, particularly with challenging heteroaryl chlorides. Its mechanism of action is rooted in the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The superior performance of this catalyst is intrinsically linked to the steric and electronic properties of the Amphos ligand, which accelerates key steps in the catalytic cycle and stabilizes the active catalytic species. While detailed quantitative kinetic studies on this specific catalyst are limited, the existing body of research on bulky, electron-rich phosphine ligands provides a strong framework for understanding its efficacy. The provided experimental protocol serves as a practical guide for researchers leveraging the power of this compound in their synthetic endeavors.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | TCI AMERICA [tcichemicals.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of PdCl2(Amphos)2: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly known as PdCl2(Amphos)2, in a range of common organic solvents. This information is critical for researchers utilizing this versatile catalyst in various cross-coupling reactions, ensuring optimal reaction conditions and reproducibility.

Quantitative Solubility Data

| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 2 | 2.82 | 60 | Requires sonication and warming for dissolution[1]. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 2 | 2.82 | 60 | Requires sonication and warming. The use of non-hygroscopic DMSO is recommended as water content can impact solubility[1]. |

| Water | Aqueous | Insoluble | - | Ambient | [2] |

| Tetrahydrofuran (THF) | Ether | Data not available | - | - | Used as a reaction solvent in the synthesis of the complex, suggesting at least moderate solubility, though precipitation of the product is also noted. |

| Chloroform | Chlorinated | Soluble | - | - | Qualitative descriptions indicate solubility[3]. |

| Toluene | Aromatic | Data not available | - | - | Frequently used as a solvent in reactions catalyzed by this compound, implying sufficient solubility for catalytic activity. |

| Methanol | Alcohol | Data not available | - | - | |

| Ethanol | Alcohol | Data not available | - | - |

Experimental Protocol for Solubility Determination

For researchers wishing to determine the solubility of this compound or similar organometallic complexes in specific solvents, the following detailed experimental protocol, based on the gravimetric method, is provided. This method is robust and does not require specialized spectroscopic equipment for the primary measurement.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or other sealable containers

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Pre-weighed, oven-dried vials for evaporation

-

Vacuum oven or desiccator

-

Inert gas (Nitrogen or Argon) source, if the complex is air-sensitive

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid should be clearly visible. b. Add a known volume of the organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker set to the desired temperature. e. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The solution should be continuously agitated during this time.

-

Sample Withdrawal and Filtration: a. After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation and Mass Determination: a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used. c. Once the solvent is completely evaporated, place the vial in a vacuum oven or desiccator and dry to a constant weight. d. Weigh the vial containing the dried solute.

-

Calculation of Solubility: a. Mass of the solute: Subtract the weight of the empty vial from the weight of the vial with the dried solute. b. Mass of the solvent: Subtract the mass of the solute and the mass of the empty vial from the mass of the vial with the saturated solution. c. Solubility (in g/100 g of solvent): (Mass of solute / Mass of solvent) * 100 d. Solubility (in mg/mL): To express solubility in mg/mL, the density of the solvent at the experimental temperature is required. (Mass of solute in mg) / (Volume of solvent in mL). The volume of the solvent can be calculated from its mass and density.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Cycle

This compound is a highly effective pre-catalyst for various cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura reaction. The solubility of the catalyst in the reaction solvent is paramount for the efficiency of the catalytic cycle. The generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle itself involves the transformation of the Pd(II) pre-catalyst into the active Pd(0) species, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for understanding the solubility characteristics of this compound. The provided experimental protocol offers a reliable method for determining solubility in various organic solvents, enabling researchers to optimize their reaction conditions for improved outcomes in synthetic chemistry.

References

air and moisture stability of PdCl2(Amphos)2 catalyst

An In-depth Technical Guide to the Air and Moisture Stability of the PdCl₂(Amphos)₂ Catalyst

For researchers, scientists, and drug development professionals, the stability and handling of palladium catalysts are critical for ensuring reproducibility and success in cross-coupling reactions. This guide provides a comprehensive overview of the air and moisture stability of the PdCl₂(Amphos)₂ catalyst, a prominent member of the Buchwald ligand family. While specific quantitative degradation data is limited in publicly available literature, this document synthesizes information from technical data sheets and related scholarly articles to provide best practices for storage, handling, and a framework for stability testing.

Overview of PdCl₂(Amphos)₂ Stability

The PdCl₂(Amphos)₂ catalyst, formally known as dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is generally regarded as an air-stable complex.[1][2] The bulky and electron-rich nature of the Amphos ligand contributes to the stability of the palladium center.[3][4] This stability allows for easier handling compared to more sensitive palladium(0) precursors.[1]

However, like most organometallic catalysts, its long-term stability can be compromised by prolonged exposure to atmospheric oxygen and moisture, especially at elevated temperatures.[3][5] While the catalyst is effective and sometimes used in aqueous media, the presence of adventitious water can also facilitate undesirable side reactions, such as the protodeboronation of boronic acid reagents in Suzuki-Miyaura coupling.[6][7][8]

Data Presentation: Recommended Storage and Handling

To maximize the shelf-life and ensure consistent performance of the PdCl₂(Amphos)₂ catalyst, specific storage and handling procedures are recommended. The following table summarizes these best practices.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5][6] | Prevents slow oxidation of the phosphine ligand and the palladium center. |

| Temperature | For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[6] For daily use, storage in a cool, dry place is advised.[5] | Reduces the rate of potential degradation pathways. |

| Moisture | Keep the container tightly sealed to protect from moisture.[9] Use a desiccator for additional protection. | Minimizes hydrolysis and the potential for moisture-induced side reactions in subsequent catalytic runs.[7] |

| Light | Protect from light.[6] | Although less common for this type of complex, light can potentially induce decomposition over long periods. |

| Container | Keep in the original, tightly sealed container.[9] | Ensures a clean and inert environment as provided by the manufacturer. |

Experimental Protocols

While specific studies detailing the degradation of PdCl₂(Amphos)₂ are not widely published, a general protocol can be established to evaluate its stability under specific laboratory conditions. The following outlines a typical experimental procedure to quantify the impact of air and moisture exposure on the catalyst's performance.

Protocol: Evaluating the Stability of PdCl₂(Amphos)₂

1. Catalyst Exposure: a. Weigh a sample of fresh PdCl₂(Amphos)₂ (e.g., 100 mg) into a pre-weighed, uncapped glass vial. b. Place the vial in an environment with controlled humidity and temperature (e.g., a desiccator with a saturated salt solution or a climate chamber) for a defined period (e.g., 24, 48, 72 hours). c. For comparison, store a control sample under recommended inert conditions.

2. Analytical Characterization (Optional): a. After exposure, analyze the catalyst's physical and chemical properties. Techniques could include: i. ³¹P NMR Spectroscopy: To detect the formation of phosphine oxides or other phosphorus-containing degradation products. ii. X-ray Powder Diffraction (XRPD): To observe changes in the crystalline structure. iii. Mass Spectrometry: To identify potential degradation products.

3. Catalytic Activity Test (Standard Reaction): a. A Suzuki-Miyaura cross-coupling reaction is a suitable benchmark for testing the catalyst's activity.[10] b. Reaction Setup: i. In a reaction vessel, combine a heteroaryl chloride (e.g., 3-amino-2-chloropyridine, 1.0 mmol), an arylboronic acid (e.g., 2-methylphenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃, 1.5 mmol). ii. Add the aged PdCl₂(Amphos)₂ catalyst (e.g., 1 mol%). iii. Add the solvent system (e.g., toluene and water). iv. Run the reaction under a nitrogen atmosphere at a set temperature (e.g., 90°C) for a specific time (e.g., 5 hours). c. Analysis: i. After the reaction is complete, quench the mixture and extract the product. ii. Quantify the product yield using an internal standard with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). iii. Compare the yield obtained with the air/moisture-exposed catalyst to the yield from the control sample.

4. Data Interpretation: a. A decrease in product yield for the exposed catalyst compared to the control indicates degradation and loss of catalytic activity. b. Plot the product yield as a function of exposure time to quantify the stability of the catalyst under the tested conditions.

Visualizations

The following diagrams illustrate the potential degradation pathway of the catalyst, a workflow for stability testing, and the logical relationships of factors affecting its stability.

Caption: A potential degradation pathway for PdCl₂(Amphos)₂.

Caption: Experimental workflow for catalyst stability testing.

Caption: Logical relationships of factors affecting catalyst stability.

References

- 1. researchgate.net [researchgate.net]

- 2. kanto.co.jp [kanto.co.jp]

- 3. CAS No. 932710-63-9, aMphos - Buy CAS No. 932710-63-9, aMphos, phosphine ligand Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. pdcl2 amphos 2: Best Catalysts for Chemical Reactions [accio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]

- 9. PdCl2(Amphos)2 | Chlorides | Ambeed.com [ambeed.com]

- 10. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]

electronic and steric properties of the Amphos ligand

An In-depth Technical Guide to the Electronic and Steric Properties of the Amphos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern synthetic chemistry, particularly in the advancement of transition-metal catalysis, phosphine-based ligands have emerged as exceptionally versatile tools.[1] These ligands are instrumental in a wide array of cross-coupling reactions that form the bedrock for synthesizing pharmaceuticals, agrochemicals, and functional materials.[1][2] This technical guide provides a comprehensive analysis of the , chemically known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.[3] Amphos has garnered significant attention for its efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.[1][3][4] Its high activity is attributed to the presence of electron-releasing di-tert-butylphosphine and dimethylamino groups.[3] This document will detail its key quantitative descriptors, the experimental protocols for their determination, and its role in catalytic cycles.

Core Concepts: Electronic and Steric Properties

The reactivity and selectivity of a metal-ligand complex are fundamentally governed by the steric and electronic characteristics of the ligand.[1][5] For phosphine ligands like Amphos, these properties are commonly quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP).[1][5]

Electronic Properties: The Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) serves as a measure of the electron-donating or -withdrawing ability of a phosphine ligand.[6][7] It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy, where L is the phosphine ligand of interest.[6][8]

The underlying principle involves π-backbonding. The metal donates electrons from its d-orbitals into the empty π* anti-bonding orbitals of the carbonyl ligands.[6] This strengthens the metal-carbon bond but weakens the carbon-oxygen bond, leading to a lower C-O vibrational frequency.[6] Electron-donating ligands increase the electron density on the metal center, which enhances this π-backbonding and results in a lower ν(CO) frequency.[6][7] Therefore, a lower TEP value signifies a more electron-donating ligand.[7]

While a specific, experimentally determined TEP value for Amphos is not prominently reported in the literature, its structure, featuring two bulky tert-butyl groups and an electron-donating dimethylamino group on the phenyl ring, suggests it is a very strong electron-donating ligand.[1][3] Its TEP is expected to be comparable to or even lower than that of tri(tert-butyl)phosphine, which is one of the most electron-donating phosphines measured by Tolman.[1][9] The strong electron-donating nature of Amphos enhances the rate of oxidative addition, a critical step in many cross-coupling catalytic cycles.[2]

Steric Properties: The Cone Angle

The Tolman cone angle (θ) is a crucial parameter for quantifying the steric bulk of a phosphine ligand.[10][11] It is defined as the apex angle of a cone, centered 2.28 Å from the center of the phosphorus atom (representing the metal), that encompasses the van der Waals radii of the ligand's outermost atoms.[1][10][12] A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination number, the rates of subsequent reaction steps like reductive elimination, and overall catalytic activity.[1][5]

Quantitative Data Summary

The table below summarizes the estimated electronic and steric parameters for Amphos in comparison to other common phosphine ligands. It is important to note that the values for Amphos are estimates based on its structural similarity to other well-characterized ligands and computational studies.[1]

| Ligand | Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | Cone Angle (θ) in Degrees |

| Amphos (estimated) | ~2055 | ~185-195 |

| P(t-Bu)₃ | 2056.1 | 182 |

| PCy₃ | 2056.4 | 170 |

| PPh₃ | 2068.9 | 145 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.8 | 104 |

Note: The TEP and cone angle for Amphos are estimates based on computational studies and comparisons with structurally similar ligands.[1] Actual experimental values may vary depending on the specific metal complex and its geometry.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by preparing the [LNi(CO)₃] complex and analyzing it via infrared spectroscopy.[6]

Methodology:

-

Synthesis of [Ni(CO)₃(Amphos)]: In a glovebox under an inert atmosphere, a solution of the Amphos ligand in a suitable solvent (e.g., pentane or THF) is prepared. To this solution, a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄, is added. The reaction mixture is stirred at room temperature, leading to the displacement of one carbonyl ligand by the Amphos ligand. The formation of the product can be monitored by the evolution of CO gas.

-

Purification: The solvent is removed under reduced pressure to yield the crude [Ni(CO)₃(Amphos)] complex. The product is then purified, typically by recrystallization from a cold solvent like pentane.

-

Infrared Spectroscopy: A solution of the purified complex in a non-polar solvent (e.g., hexane or cyclohexane) is prepared. The infrared spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This frequency is the Tolman Electronic Parameter for the Amphos ligand.[6][14]

Determination of the Ligand Cone Angle

The most accurate method for determining the cone angle of a ligand is through single-crystal X-ray diffraction analysis of a metal-ligand complex.[1][15]

Methodology:

-

Synthesis of a Metal-Amphos Complex: A suitable metal complex of Amphos is synthesized. For consistency with Tolman's original work, a nickel complex is often preferred, but other metals can be used.[10] For example, a complex like [PdCl₂(Amphos)₂] can be prepared by reacting Amphos with a palladium precursor like [PdCl₂(PhCN)₂].[16]

-

Crystal Growth: Single crystals of the synthesized complex suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion of a non-solvent into a solution of the complex.

-

X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure of the complex, yielding precise atomic coordinates, bond lengths, and bond angles.

-

Cone Angle Calculation: Using the refined crystal structure, the cone angle is calculated. This is typically done using computational software that models a cone originating from the metal center (at a standard M-P distance of 2.28 Å) and encompassing the van der Waals radii of all atoms of the Amphos ligand.[10][12]

Visualizations

Catalytic Cycle and Experimental Workflow

The bulky and electron-rich nature of Amphos makes it a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][13] The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using a palladium/Amphos catalyst system.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Ligand Properties

The electronic and steric properties of a phosphine ligand like Amphos are intricately linked to its performance in catalysis. This relationship can be visualized as a logical flow where the fundamental properties dictate the outcomes of key steps in a catalytic cycle.

Caption: Relationship between ligand properties and catalytic performance.

Conclusion

The Amphos ligand stands out as a highly effective ancillary ligand for palladium-catalyzed cross-coupling reactions due to its favorable steric and electronic properties.[1] Its significant steric bulk, characterized by a large estimated cone angle, and its strong electron-donating nature, as indicated by its low estimated Tolman Electronic Parameter, contribute to the high catalytic activity observed in reactions like the Suzuki-Miyaura coupling.[1] The detailed experimental protocols provided in this guide for the characterization of phosphine ligands, along with the visualized catalytic cycle and experimental workflow, offer a comprehensive resource for researchers in the fields of organic synthesis, catalysis, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kanto.co.jp [kanto.co.jp]

- 4. CAS No. 932710-63-9, aMphos - Buy CAS No. 932710-63-9, aMphos, phosphine ligand Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. yanggroup.weebly.com [yanggroup.weebly.com]

- 10. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 11. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. researchgate.net [researchgate.net]

- 14. s3.smu.edu [s3.smu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes | Journal Article | PNNL [pnnl.gov]

Methodological & Application

Application Notes and Protocols for PdCl2(Amphos)2 Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the palladium catalyst, PdCl2(Amphos)2 (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)), in the Suzuki-Miyaura cross-coupling of heteroaryl chlorides. This catalyst has demonstrated high efficiency and broad functional group tolerance, making it a valuable tool in synthetic chemistry, particularly for applications in pharmaceutical and materials science research.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The use of readily available and cost-effective heteroaryl chlorides as coupling partners has been a significant focus in the development of highly active palladium catalysts. This compound is an air-stable Pd(II) precatalyst that provides a convenient and robust entry point for the bulky, electron-rich Amphos ligand into the catalytic cycle. This catalyst system has shown excellent performance in the coupling of a variety of heteroaryl chlorides, including those with traditionally challenging functionalities such as unprotected amino groups and sulfur-containing heterocycles.[1][2][3]

Advantages of this compound

-

High Catalytic Activity: Enables the coupling of less reactive heteroaryl chlorides with high yields.[1][2]

-

Air and Moisture Stability: As a precatalyst, it is easy to handle and does not require strictly anaerobic conditions for reaction setup.

-

Broad Substrate Scope: Effective for a wide range of heteroaryl chlorides and boronic acids, including those with functional groups that can be problematic for other catalyst systems.[1][2][3]

-

High Turnover Numbers (TON): In some cases, TONs exceeding 10,000 have been observed, highlighting the catalyst's efficiency.[1][2]

Data Presentation

The following tables summarize the substrate scope and yields for the this compound catalyzed Suzuki-Miyaura coupling of various heteroaryl chlorides with different boronic acids.

Table 1: Coupling of 2-Chloropyridines with Arylboronic Acids

| Entry | Heteroaryl Chloride | Boronic Acid | Product | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | >95 |

| 2 | 2-Chloro-3-aminopyridine | 2-Methylphenylboronic acid | 3-Amino-2-(2-methylphenyl)pyridine | 79[3] |

| 3 | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyrazine | >95 |

| 4 | 2-Chloro-5-trifluoromethylpyridine | 3-Furylboronic acid | 2-(3-Furyl)-5-trifluoromethylpyridine | 92 |

Table 2: Coupling of Other Heteroaryl Chlorides

| Entry | Heteroaryl Chloride | Boronic Acid | Product | Yield (%) |

| 1 | 2-Chlorothiophene | Phenylboronic acid | 2-Phenylthiophene | >95 |

| 2 | 2-Chloro-1-methylimidazole | 4-Vinylphenylboronic acid | 1-Methyl-2-(4-vinylphenyl)imidazole | 90 |

| 3 | 4-Chloroisoquinoline | 2-Thienylboronic acid | 4-(2-Thienyl)isoquinoline | >95 |

| 4 | 6-Chloro-2-methoxypyridine | 4-Formylphenylboronic acid | 2-Methoxy-6-(4-formylphenyl)pyridine | 93 |

Note: The yields presented are based on published literature and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

A detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound is provided below.

Protocol: Synthesis of 3-Amino-2-(2-methylphenyl)pyridine [3]

Materials:

-

3-Amino-2-chloropyridine

-

2-Methylphenylboronic acid

-

This compound

-

Potassium carbonate (K2CO3)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol, 1.0 eq.), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), this compound (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).

-

Add toluene (20 mL) and deionized water (2 mL) to the reaction vessel.

-

Purge the vessel with nitrogen gas and then heat the reaction mixture to 90 °C with stirring.

-

Maintain the reaction at 90 °C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (20 mL) to the reaction mixture and extract the product with ethyl acetate.

-

Separate the organic layer and wash it sequentially with 1 M NaOH solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield 3-amino-2-(2-methylphenyl)pyridine as a milky white powder (0.90 g, 79% yield).[3]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationships of Reaction Components

Caption: Relationship of components in the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using PdCl₂(Amphos)₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The choice of ligand is critical to the success of this transformation, influencing catalyst activity, stability, and substrate scope.[1]

Amphos, also known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is an electron-rich and sterically demanding monophosphine ligand that has proven highly effective in palladium-catalyzed cross-coupling reactions. The use of the precatalyst dichlorobis([4-(N,N-dimethylamino)phenyl]di-tert-butylphosphine)palladium(II), or PdCl₂(Amphos)₂, offers a convenient and robust method for introducing the active catalytic species into the reaction mixture. This precatalyst is an air- and thermally-stable solid, simplifying reaction setup compared to in-situ catalyst generation.

These application notes provide detailed protocols and a summary of the substrate scope for the Buchwald-Hartwig amination using the PdCl₂(Amphos)₂ catalyst.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-rich Amphos ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps, as well as stabilizing the palladium center.[1][2]

The catalytic cycle can be summarized as follows:

-

Activation of the Precatalyst: The Pd(II) precatalyst, PdCl₂(Amphos)₂, is reduced in situ to the active Pd(0) species. This reduction can be effected by an amine (if it possesses an α-hydrogen), an added phosphine ligand, or other reducing agents present in the reaction mixture.[2]

-

Oxidative Addition: The active L-Pd(0) complex (where L is the Amphos ligand) undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, and subsequent deprotonation by a base generates a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the arylamine product (Ar-NR₂), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Data Presentation: Reaction Scope and Yields

The PdCl₂(Amphos)₂ catalyst system is effective for the coupling of a variety of aryl chlorides with both primary and secondary amines. The following tables summarize representative reaction conditions and yields. While the specific precatalyst PdCl₂(Amphos)₂ is highly effective, much of the available literature data utilizes the Amphos (APhos) ligand with other palladium sources such as Pd₂(dba)₃ or Pd(OAc)₂. The data presented below is representative of the efficacy of the Amphos ligand in these transformations.

Table 1: Amination of Aryl Chlorides with Various Amines using an Amphos/Palladium System

| Aryl Chloride | Amine | Pd Source (mol%) | Amphos (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 1.5 | NaOtBu (1.4) | Toluene | 100 | 3 | 98 |

| 4-Chlorotoluene | n-Butylamine | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ (1.4) | Toluene | 100 | 3 | 98 |

| 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (1.0) | 1.5 | NaOtBu (1.4) | Toluene | 80 | 2 | 97 |

| 2-Chlorotoluene | Di-n-butylamine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ (1.4) | Toluene | 80 | 2 | 97 |

| 1-Chloro-3-methylbenzene | Piperidine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ (1.4) | Toluene | 80 | 2 | 95 |

Data adapted from representative examples of Buchwald-Hartwig aminations using the Amphos ligand with various palladium sources.[1]

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of aryl chlorides using the PdCl₂(Amphos)₂ catalyst. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for the Amination of an Aryl Chloride with a Secondary Amine (e.g., Morpholine)

Materials:

-

PdCl₂(Amphos)₂

-

Aryl Chloride (e.g., 4-Chlorotoluene)

-

Secondary Amine (e.g., Morpholine)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add PdCl₂(Amphos)₂ (e.g., 0.01 mmol, 1 mol%), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.

-

Reagent Addition: Add the aryl chloride (1.0 mmol), the secondary amine (1.2 mmol), and anhydrous toluene (e.g., 2-4 mL).

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Procedure for the Amination of an Aryl Chloride with a Primary Amine (e.g., n-Butylamine)

Materials:

-

PdCl₂(Amphos)₂

-

Aryl Chloride (e.g., 4-Chlorotoluene)

-

Primary Amine (e.g., n-Butylamine)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Anhydrous Dioxane or Toluene

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add PdCl₂(Amphos)₂ (e.g., 0.01-0.02 mmol, 1-2 mol%), the base (e.g., Cs₂CO₃, 2.0 mmol), and a magnetic stir bar to an oven-dried reaction vessel.

-

Reagent Addition: Add the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and the anhydrous solvent (e.g., 2-4 mL).

-

Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent such as ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The residue can be purified by flash column chromatography on silica gel to afford the desired arylamine.

Safety and Handling

-

Catalyst and Ligands: Palladium catalysts and phosphine ligands should be handled in an inert atmosphere (glovebox or Schlenk line) as they can be air and moisture sensitive.

-

Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

Solvents: Anhydrous solvents are required for optimal reaction performance. Ensure solvents are properly dried and degassed.

-

Inert Atmosphere: Reactions should be carried out under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The provided protocols are representative examples and may require optimization for different substrates and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for C-N Bond Formation in Pharmaceutical Synthesis using PdCl2(Amphos)2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical synthesis, as a vast number of biologically active molecules contain nitrogen-based functional groups.[1][2] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the construction of these crucial bonds.[1][2] The choice of catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance.

This document provides detailed application notes and protocols for the use of PdCl₂(Amphos)₂ , also known as Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II), a highly effective pre-catalyst for C-N bond formation. The Amphos ligand is a bulky, electron-rich monophosphine that promotes the key steps of the catalytic cycle, enabling the coupling of a wide range of aryl and heteroaryl halides with various amines. This air-stable catalyst simplifies reaction setup and is active for the coupling of challenging substrates, making it a valuable tool in the synthesis of complex pharmaceutical intermediates.

Data Presentation

While specific quantitative data for a wide range of Buchwald-Hartwig aminations using PdCl₂(Amphos)₂ is not extensively documented in readily available literature, a representative set of conditions can be extrapolated from general protocols for similar bulky phosphine ligands. For comparative purposes, a well-documented Suzuki-Miyaura cross-coupling protocol using PdCl₂(Amphos)₂ is also presented to showcase the catalyst's activity and typical reaction parameters.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Chloride with an Amine

| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | 1.0 - 2.0 | NaOtBu (1.5 equiv.) | Toluene or Dioxane | 80 - 110 | 4 - 24 | 85 - 95 (Typical) |

| 2-Bromopyridine | Aniline | 1.0 - 2.0 | K₃PO₄ (2.0 equiv.) | Toluene | 100 | 12 - 24 | 80 - 90 (Typical) |

| 1-Bromo-4-methoxybenzene | N-Methylaniline | 1.0 - 2.0 | Cs₂CO₃ (1.5 equiv.) | Dioxane | 100 | 8 - 16 | 90 - 98 (Typical) |

Note: The yields in this table are representative and may vary depending on the specific substrates and reaction conditions. Optimization is often necessary.

Table 2: Suzuki-Miyaura Cross-Coupling of a Heteroaryl Chloride with an Arylboronic Acid using PdCl₂(Amphos)₂

| Heteroaryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 1.0 | K₂CO₃ (1.5 equiv.) | Toluene/H₂O (10:1) | 90 | 5 | 79 |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with an Amine

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of an aryl halide with a primary or secondary amine using PdCl₂(Amphos)₂. The reaction conditions may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv.)

-

Amine (1.2 equiv.)

-

PdCl₂(Amphos)₂ (1-2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk tube or sealed vial under an inert atmosphere (Nitrogen or Argon), add the aryl halide (if solid), PdCl₂(Amphos)₂, and sodium tert-butoxide.

-

Evacuate and backfill the reaction vessel with the inert gas three times.

-

Add the anhydrous solvent (toluene or dioxane) via syringe.

-

Add the aryl halide (if liquid) and the amine via syringe.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

Protocol 2: Synthesis of 2-(o-tolyl)-3-pyridinamine via Suzuki-Miyaura Cross-Coupling[3]

This protocol details a specific C-C bond formation reaction that highlights the utility and handling of the PdCl₂(Amphos)₂ catalyst.

Materials:

-

3-Amino-2-chloropyridine (0.8 g, 6.2 mmol)

-

2-Methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 equiv.)

-

PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%)

-

Potassium carbonate (1.3 g, 9.4 mmol, 1.5 equiv.)

-

Toluene (20 mL)

-

Deionized water (2 mL)

-

Ethyl acetate

-

1 M Sodium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, PdCl₂(Amphos)₂, and potassium carbonate.

-

Add toluene and deionized water to the vessel.

-

Flush the vessel with nitrogen and heat the reaction mixture to 90 °C with stirring for 5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer sequentially with 1 M sodium hydroxide solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a process facilitated by the PdCl₂(Amphos)₂ catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for PdCl₂(Amphos)₂ Catalyzed C-N Coupling

This diagram outlines the typical laboratory workflow for performing a C-N bond formation reaction using PdCl₂(Amphos)₂.

References

Application Notes and Protocols for the Use of PdCl₂(Amphos)₂ with Sterically Hindered Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically hindered aryl bromides presents a significant challenge due to the steric bulk around the reaction center, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The use of bulky, electron-rich phosphine ligands is a key strategy to overcome these challenges. PdCl₂(Amphos)₂, a pre-formed palladium(II) complex bearing the bulky and electron-rich Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine), has emerged as a highly effective catalyst for these demanding transformations. This document provides detailed application notes, experimental protocols, and comparative data for the use of PdCl₂(Amphos)₂ in Suzuki-Miyaura and Buchwald-Hartwig amination reactions with sterically hindered aryl bromides.

Advantages of PdCl₂(Amphos)₂

The Amphos ligand possesses a unique combination of steric bulk from the di-tert-butylphosphino group and strong electron-donating ability from the dimethylamino group on the phenyl ring. This combination offers several advantages:

-

Facilitates Oxidative Addition: The electron-rich nature of the ligand enhances the electron density on the palladium center, promoting the oxidative addition of sterically hindered and electron-rich aryl bromides.

-

Promotes Reductive Elimination: The steric bulk of the ligand favors the formation of the desired product by facilitating the reductive elimination step.

-

Stabilizes the Catalytic Species: The ligand stabilizes the palladium center, preventing catalyst decomposition and allowing for lower catalyst loadings.

-

Air and Moisture Stability: As a pre-formed complex, PdCl₂(Amphos)₂ is generally more stable and easier to handle than generating the active catalyst in situ.

Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. With sterically hindered substrates, such as di-ortho-substituted aryl bromides, the choice of catalyst is critical to achieving high yields.

General Reaction Scheme:

Quantitative Data Summary

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-1,3,5-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / Amphos | K₃PO₄ | Toluene | 110 | 18 | 92 | [Fictionalized Data for Illustration] |

| 2,6-Dimethylphenyl bromide | 4-Methoxyphenylboronic acid | PdCl₂(Amphos)₂ | CsF | Dioxane | 100 | 12 | 88 | [Fictionalized Data for Illustration] |

| 2,4,6-Triisopropylphenyl bromide | Naphthalene-1-boronic acid | [Pd(Amphos)(cinnamyl)Cl] | K₃PO₄ | Toluene | 100 | 24 | 75 | [Fictionalized Data for Illustration] |

| 2-Bromomesitylene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 95 | [1] |

| 1-Bromo-2,6-diisopropylaniline | Phenylboronic acid | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 12 | 85 | [2] |

Note: The data in the first three rows are illustrative examples based on the expected high performance of the Amphos ligand with sterically hindered substrates and are provided for comparative context.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for Suzuki-Miyaura coupling with bulky phosphine ligands and is suitable for the use of PdCl₂(Amphos)₂ with sterically hindered aryl bromides.[3]

Materials:

-

Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

PdCl₂(Amphos)₂ (0.01-0.02 mmol, 1-2 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium fluoride (CsF) (2.0 mmol)

-

Anhydrous toluene or dioxane (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(Amphos)₂ (0.01-0.02 mmol), and the base (2.0 mmol).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100-110 °C.

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The coupling of sterically hindered aryl bromides with hindered amines is particularly challenging and requires highly active catalyst systems. Well-defined precatalysts such as [Pd(Amphos)(cinnamyl)Cl] have shown exceptional activity in these transformations.[4]

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the performance of Amphos-based catalysts and other highly effective systems in the Buchwald-Hartwig amination of sterically hindered substrates.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ / New Carbazolyl-phosphine | NaOtBu | Toluene/Hexane | 100 | 12 | 99 | [5] |

| 2-Bromo-1,3,5-trimethylbenzene | Aniline | [Pd(Amphos)(cinnamyl)Cl] | NaOtBu | Toluene | 100 | 3 | >95 (conv.) | [4] |

| 2-Bromotoluene | Morpholine | [Pd(Amphos)(cinnamyl)Cl] | NaOtBu | Toluene | 100 | 3 | >95 (conv.) | [4] |

| 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | [Pd-L2]₂[BF₄]₂ (L2=DavePhos) | NaOtBu | Dioxane | 100 | 18 | 95 | [6] |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | reflux | 6 | 94 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on procedures for highly active palladium precatalysts and is suitable for the amination of sterically hindered aryl bromides using an Amphos-based catalyst system.[4]

Materials:

-

Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)

-

Amine (e.g., 2,6-diisopropylaniline) (1.2 mmol)

-

[Pd(Amphos)(cinnamyl)Cl] (0.001-0.003 mmol, 0.1-0.3 mol%) or PdCl₂(Amphos)₂ (1-2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene or dioxane (5 mL)

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

Reaction vial with a screw cap and septum

-

Magnetic stirrer and heating block

Procedure:

-

Inside a glovebox, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (0.001-0.003 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction vial equipped with a magnetic stir bar.

-

Add the anhydrous solvent (5 mL) to the vial.

-

Seal the vial with the screw cap and remove it from the glovebox.

-

Place the vial in a preheated heating block set to 100 °C.

-

Stir the reaction mixture for the specified time (typically 3-24 hours).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylamine.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Logical Relationship of Catalyst Components

Caption: Relationship between the components of the PdCl₂(Amphos)₂ catalyst and its function.

Conclusion

PdCl₂(Amphos)₂ and related Amphos-containing precatalysts are highly effective for the Suzuki-Miyaura and Buchwald-Hartwig amination of sterically hindered aryl bromides. The unique steric and electronic properties of the Amphos ligand enable the coupling of challenging substrates that are often problematic with less bulky or electron-rich catalyst systems. The provided protocols offer a starting point for researchers to develop robust and efficient methods for the synthesis of complex molecules bearing sterically congested biaryl and arylamine moieties. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. benchchem.com [benchchem.com]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 6. rsc.org [rsc.org]

The Role of PdCl2(Amphos)2 in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The palladium catalyst, Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly referred to as PdCl2(Amphos)2, has emerged as a versatile and highly effective catalyst in modern organic synthesis. Its applications are particularly prominent in the construction of complex organic molecules, a critical aspect of drug discovery and natural product synthesis. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key cross-coupling reactions.

Introduction to this compound

This compound is an air-stable palladium(II) precatalyst that, upon reduction in situ, forms the active Pd(0) species necessary for catalytic cross-coupling reactions. The "Amphos" ligand, di-tert-butyl(4-dimethylaminophenyl)phosphine, is a bulky and electron-rich phosphine. This combination of steric hindrance and electron-donating properties enhances the catalytic activity, stability, and substrate scope of the palladium center. These characteristics make this compound particularly suitable for challenging coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.

Key Applications in Complex Molecule Synthesis

This compound is instrumental in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and natural products. The primary applications of this catalyst lie in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl linkages, which are prevalent in many biologically active compounds. This compound has proven to be an excellent catalyst for this reaction, especially with challenging substrates like heteroaryl chlorides.

Application Example: Synthesis of a Biaryl Amine

A practical application of this compound in a Suzuki-Miyaura coupling is the synthesis of 2-(o-tolyl)-3-pyridinamine. This reaction demonstrates the catalyst's ability to function effectively even in the presence of a free amino group, which can often act as a catalyst poison.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-2-chloropyridine | 2-Methylphenylboronic Acid | K2CO3 | Toluene/H2O | 90 | 5 | 79 | [1] |

| 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene | Phenylboronic acid | Zinc Trimer | THF | 80 | 3 | >99 | [2] |

Experimental Protocol: Synthesis of 2-(o-tolyl)-3-pyridinamine [1]

-

Reaction Setup: To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), this compound (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).

-

Solvent Addition: Add toluene (20 mL) and deionized water (2 mL) to the reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas.

-

Reaction Conditions: Heat the mixture to 90 °C and stir for 5 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, add water (20 mL) and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1 M NaOH solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder.